1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
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Description
This compound is a cyanylation reagent for protein sulfhydryl groups and is used to prepare protein-polysaccharide conjugates . It is employed as an activating agent for polysaccharide resins and conjugation of lipopolysaccharides while retaining endotoxic activity .
Synthesis Analysis
While there is no direct information available on the synthesis of “1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate”, related compounds have been synthesized through various methods. For instance, secondary and tertiary amides can be synthesized without coupling agents from amines and potassium acyltrifluoroborates . Another study discusses the synthesis of oligo(1-(N,N-dimethylamino)pyrrole)s from the dimer to the dodecamer .Molecular Structure Analysis
The molecular formula of the compound is C8H10BF4N3 . The structure includes a pyridinium ring with a cyano group and dimethylamino substituents .Physical and Chemical Properties Analysis
The compound is a pale cream to pale yellow powder . It is soluble in water and acetonitrile . More detailed physical and chemical properties are not available in the retrieved data.Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place with the container kept tightly closed .
Properties
IUPAC Name |
N,N-dimethyl-2,4,6-triphenylpyridin-1-ium-1-amine;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2.BF4/c1-26(2)27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRUFJRLQCJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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